molecular formula C22H20N2OS2 B292520 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer B292520
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: ATDHIADTPKHAMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of B-cell malignancies.

Wirkmechanismus

BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits BTK by binding to its active site, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects:
2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits the growth and survival of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vivo studies have also shown that 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits tumor growth in mouse models of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its relatively low solubility in water, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the potential use of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one analogs with improved pharmacokinetic properties or increased potency. Additionally, further studies are needed to fully understand the mechanism of action of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its potential therapeutic applications in B-cell malignancies.
Conclusion:
In conclusion, 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its high selectivity for BTK and good pharmacokinetic properties make it a suitable candidate for further research and development. Future studies on 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one may lead to the development of new therapies for B-cell malignancies, improving the prognosis and quality of life for patients with these types of cancers.

Synthesemethoden

The synthesis of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one was first reported by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 2-aminothiophene with 2-methylphenylacetic acid to form the intermediate compound, which is then reacted with phenyl isocyanate to form the final product, 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been optimized to produce high yields and purity, making it a suitable candidate for further research and development.

Wissenschaftliche Forschungsanwendungen

2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have shown that 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits BTK activity, resulting in the inhibition of downstream signaling pathways that promote cell survival and proliferation. 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies, making it a promising candidate for the treatment of these types of cancers.

Eigenschaften

Molekularformel

C22H20N2OS2

Molekulargewicht

392.5 g/mol

IUPAC-Name

3-(2-methylphenyl)-6-phenyl-2-propan-2-ylsulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N2OS2/c1-14(2)26-22-23-20-17(13-19(27-20)16-10-5-4-6-11-16)21(25)24(22)18-12-8-7-9-15(18)3/h4-14H,1-3H3

InChI-Schlüssel

ATDHIADTPKHAMA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC(C)C)SC(=C3)C4=CC=CC=C4

Kanonische SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC(C)C)SC(=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.